Sclareolide vs. Sclareol: A 3.3-Fold Difference in Antiviral Potency Against Ebola Virus Entry
In a direct head-to-head comparison, sclareolide exhibits an EC50 of 8.0 µM against Ebola virus (EBOV) entry in a pseudotyped virus assay, while its close analog sclareol demonstrates significantly higher potency with an EC50 of 2.4 µM [1]. This represents a 3.3-fold difference in antiviral activity. Both compounds act by blocking the viral fusion process [1].
| Evidence Dimension | Antiviral potency (EC50) against Ebola virus entry |
|---|---|
| Target Compound Data | EC50 = 8.0 µM |
| Comparator Or Baseline | Sclareol: EC50 = 2.4 µM |
| Quantified Difference | 3.3-fold lower potency for sclareolide |
| Conditions | HEK293T cells infected with HIV-based virus system pseudotyped with Ebola virus glycoprotein |
Why This Matters
This direct comparative data is essential for selecting the appropriate starting material for antiviral research programs targeting filoviruses, as sclareol offers superior potency while sclareolide provides a less potent but structurally distinct alternative for SAR studies.
- [1] Chen, Q., Tang, Y., Liu, Y., Song, Z., Shi, Y., & Liu, S. (2020). Discovery of sclareol and sclareolide as filovirus entry inhibitors. Journal of Asian Natural Products Research, 22(5), 464-473. View Source
